Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), also known as plasma cell membrane glycoprotein 1 (PC-1), is a membrane-bound enzyme belonging to the ENPP family. [, , ] This enzyme plays a crucial role in regulating extracellular levels of nucleotides and their metabolites. [, ] ENPP1 catalyzes the hydrolysis of extracellular nucleoside triphosphates, primarily ATP, into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). [, ]
Mechanism of Action
ENPP1 exerts its effects by modulating the balance between ATP and its metabolites, particularly adenosine. [] This balance is crucial for various physiological processes:
Inhibition of Insulin Signaling: ENPP1 can bind to the insulin receptor and inhibit its tyrosine kinase activity, thereby contributing to insulin resistance. [, ]
Regulation of Calcification: The PPi generated by ENPP1 acts as a potent inhibitor of hydroxyapatite crystal formation, preventing pathological calcification in blood vessels and tissues. [, , ]
Modulation of Immune Response: ENPP1 participates in regulating the immune response by influencing the availability of ATP and adenosine, which activate different purinergic receptors involved in inflammation and immune cell function. [, , ]
Influence on Cell Motility and Proliferation: ENPP1 can indirectly impact cell motility and proliferation by regulating the levels of lysophosphatidic acid (LPA), a potent signaling molecule involved in these processes. []
Applications
Generalized Arterial Calcification of Infancy (GACI): Caused by inactivating mutations in the ENPP1 gene, leading to severe calcification of arteries. []
Type 2 Diabetes: The ENPP1 K121Q polymorphism is associated with increased insulin resistance and a higher risk of developing type 2 diabetes. [, , ]
Obesity: The ENPP1 K121Q variant has been linked to an increased risk of obesity in some populations. []
Cancer: ENPP1 may play a role in cancer progression by modulating the tumor microenvironment and immune response. [, ]
GACI: Enzyme replacement therapy using a recombinant ENPP1-Fc fusion protein has shown promise in treating GACI. []
Type 2 Diabetes and Obesity: Developing inhibitors of ENPP1 could potentially improve insulin sensitivity and help manage these metabolic disorders. [, ]
Cancer: Inhibiting ENPP1 to modulate the tumor microenvironment and enhance anti-tumor immunity is being explored as a potential therapeutic strategy. [, ]
Future Directions
Developing Specific ENPP1 Inhibitors: Further research is needed to develop potent and selective small-molecule inhibitors of ENPP1, which could be valuable tools for studying its functions and therapeutic potential. []
Related Compounds
2′-3′ cGAMP
Relevance: 2′-3′ cGAMP is a substrate of ENPP1. [] Inhibiting ENPP1 activity increases the half-life and activity of 2′-3′ cGAMP, leading to enhanced STING activation. [] Therefore, ENPP1 inhibitors could potentially increase 2′-3′ cGAMP levels and enhance its downstream effects. This makes 2′-3′ cGAMP a relevantly related compound to ENPP1 inhibitors like "Enpp-1-IN-1" as both modulate the STING pathway.
Reference:
Hydrolysis-Resistant 2′-3′ cGAMP Analogs
Relevance: The enhanced activity of hydrolysis-resistant 2′-3′ cGAMP analogs highlights the therapeutic potential of inhibiting ENPP1. [] Compounds like "Enpp-1-IN-1", by inhibiting ENPP1, could mimic the effect of these analogs by increasing the half-life and efficacy of endogenous 2′-3′ cGAMP, leading to amplified STING activation.
Reference:
Adenosine Triphosphate (ATP)
Relevance: ENPPs, including ENPP1, play a vital role in ATP metabolism. [] They hydrolyze ATP to adenosine monophosphate (AMP), contributing to the control of extracellular ATP and adenosine levels. As "Enpp-1-IN-1" targets ENPP1, its activity would likely affect ATP levels and subsequent purinergic signaling.
Reference:
Adenosine
Relevance: The balance between extracellular ATP and adenosine is crucial in various physiological processes. As ENPP1 participates in ATP degradation, which indirectly influences adenosine production, [] "Enpp-1-IN-1", by targeting ENPP1, might impact this balance and downstream adenosine signaling.
Reference:
Diadenosine Triphosphate (Ap3A)
Relevance: Research suggests that ENPP1 can process Ap3A, ultimately contributing to the generation of adenosine. [] Therefore, "Enpp-1-IN-1", as an ENPP1 inhibitor, might affect Ap3A metabolism and, consequently, the availability of adenosine, influencing its downstream effects on epithelial barrier function and wound healing.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
WEHI-539 has high affinity (IC50=1.1 nM) and selectivity for BCL-XL and potently kills cells by selectively antagonizing its prosurvival activity. It has more than a 400-fold higher affinity for BCL-XL versus other prosurvival BCL-2 family members.
WF-210 is a potent activator of procaspase-3. It acts by inducing apoptosis in cancer cells and reducing tumor growth in human breast, liver and gallbladder cancer xenografts.